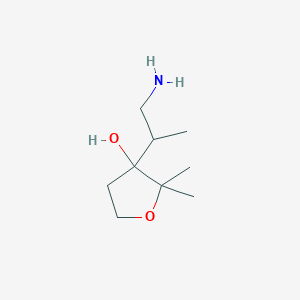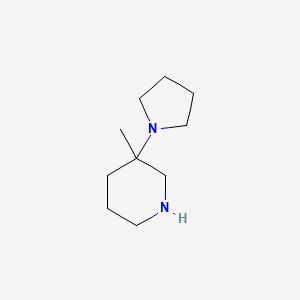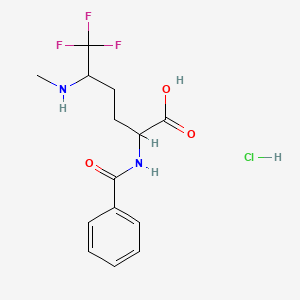
1-(Propan-2-yl)-2-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-2-propylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
The synthesis of 1-(Propan-2-yl)-2-propylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(Propan-2-yl)piperazine with propyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
1-(Propan-2-yl)-2-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-2-propylpiperazine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yl)-2-propylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)-2-propylpiperazine can be compared with other piperazine derivatives to highlight its uniqueness. Similar compounds include:
1-(Propan-2-yl)piperazine: Lacks the propyl group, resulting in different chemical and biological properties.
2-Propylpiperazine:
N-Methylpiperazine: Contains a methyl group instead of propyl or propan-2-yl groups, affecting its overall behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
1-propan-2-yl-2-propylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-5-10-8-11-6-7-12(10)9(2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
FYBXDDMBLJFBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNCCN1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)



![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)




![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
